molecular formula C10H14ClNO B8158095 1-(3-Chloro-5-ethoxyphenyl)ethanamine

1-(3-Chloro-5-ethoxyphenyl)ethanamine

Cat. No.: B8158095
M. Wt: 199.68 g/mol
InChI Key: OXHJVNFJGGDLOB-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-ethoxyphenyl)ethanamine is an organic compound characterized by the presence of a chloro and ethoxy substituent on a phenyl ring, attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-ethoxyphenyl)ethanamine typically involves the reaction of 3-chloro-5-ethoxybenzaldehyde with an appropriate amine source under reductive amination conditions. The reaction can be catalyzed by reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of solvents like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-ethoxyphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Chloro-5-ethoxyphenyl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-ethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)ethanamine
  • 1-(3-Chloro-4-methoxyphenyl)ethanamine
  • 1-(3-Chloro-5-methylphenyl)ethanamine

Comparison: 1-(3-Chloro-5-ethoxyphenyl)ethanamine is unique due to the presence of both chloro and ethoxy groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

1-(3-chloro-5-ethoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-3-13-10-5-8(7(2)12)4-9(11)6-10/h4-7H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHJVNFJGGDLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(C)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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